molecular formula C13H19N B2420330 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine CAS No. 1249187-89-0

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine

Cat. No. B2420330
CAS RN: 1249187-89-0
M. Wt: 189.302
InChI Key: LJORLWDLVTXYBV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in scientific research as a chiral auxiliary and as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Organocatalytic Applications

  • A study by Chowdhury and Ghosh (2009) demonstrated the use of a pyrrolidine derivative in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This process achieved high yield and excellent regio- and enantioselectivity, indicating the potential of pyrrolidine derivatives in organocatalysis (Chowdhury & Ghosh, 2009).

Synthesis of Chemical Compounds

  • Yan-fang (2008) explored the use of a pyrrolidine derivative as a new organocatalyst, effective in catalyzing asymmetric Michael addition. This study highlights the importance of pyrrolidine derivatives in synthesizing various chemical compounds (Cui Yan-fang, 2008).

Pharmaceutical Research

  • Anderson et al. (2016) reported on the diastereoselective synthesis of a compound involving a pyrrolidine derivative, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis. This illustrates the relevance of pyrrolidine derivatives in the development of new pharmaceuticals (Anderson et al., 2016).

Antimicrobial Activity

  • Hublikar et al. (2019) synthesized novel pyrrole derivatives, including pyrrolidine compounds, showing significant antimicrobial activity. This suggests that pyrrolidine derivatives could be effective in developing new antimicrobial agents (Hublikar et al., 2019).

Ligand Synthesis

  • Farrell, Goddard, and Guiry (2002) described the preparation of new ligands containing a pyrrolidine unit. These ligands showed potential in palladium-catalyzed asymmetric allylic alkylation, indicating their application in ligand synthesis and catalysis (Farrell, Goddard, & Guiry, 2002).

Material Science

  • Liaw et al. (2004) and (2011) investigated the synthesis of new polymers incorporating pyrrolidine derivatives, highlighting their potential applications in material science due to their excellent solubility and thermal stability (Liaw et al., 2004), (Liaw et al., 2011).

properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-8-14-13(12,2)3/h4-6,9,12,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJORLWDLVTXYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine

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